The synthesis of 7-chloro-5-iodo-1H-indazole typically involves several key steps:
The synthesis may require specific solvents (e.g., ethanol or acetic acid) and controlled temperatures to optimize yield and purity. Industrial methods might employ catalysts and continuous flow reactors to enhance efficiency and scalability.
The molecular structure of 7-chloro-5-iodo-1H-indazole can be detailed as follows:
7-Chloro-5-iodo-1H-indazole is capable of undergoing various chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to create derivatives with specific functions.
The mechanism of action for 7-chloro-5-iodo-1H-indazole is primarily linked to its interaction with various biological targets:
Indazole derivatives have been shown to modulate cellular processes such as apoptosis and cell cycle regulation. Specifically, they may inhibit members of the Bcl2 family and interfere with the p53/MDM2 pathway.
The compound's action likely involves:
Key properties include:
The stability profile under various conditions (temperature, light exposure) is critical for both laboratory handling and potential pharmaceutical applications.
7-Chloro-5-iodo-1H-indazole has several significant applications in scientific research:
The combination of its unique structural features and biological relevance makes 7-chloro-5-iodo-1H-indazole a valuable compound in both academic research and potential therapeutic development.
The indazole scaffold represents a privileged structure in heterocyclic chemistry, with natural occurrence being exceptionally rare. Only three natural indazole alkaloids—nigeglanine, nigellicine, and nigellidine—were identified before synthetic routes enabled broader exploration [4]. The specific derivative 7-chloro-5-iodo-1H-indazole (CAS: 1000343-56-5, MW: 278.48 g/mol) emerged as a strategically functionalized indazole through deliberate halogenation strategies developed in the early 21st century [8]. Its synthesis addressed the need for polyhalogenated indazoles with distinct electronic properties suitable for regioselective elaboration. Historically, indazole chemistry progressed significantly with pharmaceutical agents like bendazac (anti-inflammatory) and granisetron (antiemetic), demonstrating the core’s versatility [5]. The introduction of chlorine and iodine at the 5- and 7- positions of 1H-indazole created a compound where halogen atoms serve as synthetic handles, enabling its use in complex molecule construction via cross-coupling and nucleophilic substitution [7].
7-Chloro-5-iodo-1H-indazole exemplifies a "privileged scaffold" due to its structural congruence with pharmacologically active indazole derivatives and its capacity for diverse target engagement. Indazole motifs are integral to over 400 patents and numerous clinical drugs, including:
Table 1: Clinically Significant Indazole-Based Drugs
Drug Name | Therapeutic Target | Indazole Substitution Pattern | Status |
---|---|---|---|
Pazopanib | Tyrosine kinases (VEGFR, PDGFR) | 5-/6-substituted 1H-indazole | Marketed (RCC, STS) |
Axitinib | VEGFR-1/2/3 | 3-amide-functionalized indazole | Marketed (RCC) |
Nemiralisib | PI3Kδ | 6-(indole)-substituted indazole | Phase II (COPD) |
Brilanestrant | Estrogen receptor | 3-pyridine linked indazole | Phase II (Breast Cancer) |
The 5-iodo and 7-chloro substituents in 7-chloro-5-iodo-1H-indazole enhance its utility as a precursor for generating analogs mimicking these drugs. The iodine atom, in particular, facilitates palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), enabling rapid diversification for structure-activity relationship (SAR) studies [7]. Its role extends to developing inhibitors targeting kinases, nitric oxide synthase (NOS), and chemokine receptors [4] [5].
The strategic placement of chlorine (C7) and iodine (C5) on the 1H-indazole ring creates differential reactivity essential for regioselective synthesis:
Table 2: Regioselective Reactivity of 7-Chloro-5-iodo-1H-indazole
Reaction Type | Site | Conditions | Key Applications |
---|---|---|---|
Suzuki Coupling | C5-I | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Aryl/heteroaryl diversification |
Buchwald–Hartwig | C5-I | Pd₂(dba)₃, XPhos, t-BuONa, dioxane | Amination for kinase hinge binders |
SNAr | C7-Cl | Nucleophile (e.g., MeO⁻), NMP, 60°C | Ether/thioether/amine linkers |
Radical Halogenation | C3/C4 | NBS, AIBN, CCl₄, reflux | Additional halogen handles |
The halogen arrangement also enables sequential functionalization. Iodine-selective couplings precede SNAr at chlorine, allowing orthogonal synthesis of disubstituted indazoles inaccessible by direct methods [7]. Furthermore, the C3 position can be brominated via radical mechanisms, adding a third modifiable site [7]. This multi-functionality underpins the compound’s value in medicinal chemistry, facilitating the synthesis of libraries targeting diverse biological pathways.
Table 3: Physicochemical Properties of 7-Chloro-5-iodo-1H-indazole
Property | Value | Prediction Method |
---|---|---|
Molecular Formula | C₇H₄ClIN₂ | Empirical |
Molecular Weight | 278.48 g/mol | Calculated |
Boiling Point | 388.2 ± 22.0 °C | QSPR Modeling |
Density | 2.156 ± 0.06 g/cm³ | QSPR Modeling |
pKa (1H-indazole NH) | 10.80 ± 0.40 | Computational titration |
LogP (XLogP3) | 2.9 | Fragment-based calculation |
InChIKey | TZBKZYKDFMZFCW-UHFFFAOYSA-N | Canonical |
SMILES | C1=C(C=C(C2=C1C=NN2)Cl)I | Canonical |
These properties influence solubility, crystallinity, and reactivity, making the compound amenable to diverse synthetic workflows. The moderately high LogP suggests suitability for cell-permeability in bioactive analogs [3] [8].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: